2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12(23-17(24)10-9-15(22-23)14-7-8-14)18(25)21-19-20-16(11-26-19)13-5-3-2-4-6-13/h2-6,9-12,14H,7-8H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKROUWSHVHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials may include cyclopropyl ketones, pyridazine derivatives, and thiazole compounds. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the propanamide group via amidation reactions.
Thiazole Formation: Synthesis of the thiazole ring through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Due to the absence of explicit data on 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide in the provided evidence, comparisons must be extrapolated from structural analogs and methodologies used in crystallography and computational chemistry. Below is a structured analysis based on relevant frameworks:
Structural Analogues in Pyridazinone-Thiazole Hybrids
Pyridazinone and thiazole hybrids are well-documented in medicinal chemistry for their kinase inhibitory and anti-inflammatory properties. For example:
- 3-Cyclopropyl-6-oxo-1,6-dihydropyridazine derivatives are known to inhibit phosphodiesterase (PDE) enzymes, with cyclopropyl groups enhancing metabolic stability .
- N-(4-Phenyl-1,3-thiazol-2-yl)acetamide derivatives exhibit antimicrobial activity, where the phenyl-thiazole moiety facilitates π-π stacking interactions in enzyme binding pockets .
Key Comparison Table
Crystallographic and Computational Methodologies
The evidence highlights tools like SHELX and WinGX/ORTEP , which are critical for elucidating the crystal structures of similar compounds.
- SHELXL : Used for refining small-molecule structures, particularly for anisotropic displacement parameters .
- ORTEP for Windows : Visualizes anisotropic thermal ellipsoids, aiding in steric and electronic analysis of substituents like cyclopropyl or phenyl groups .
Hypothetical Structural Insights
- The thiazole-amide linker likely adopts a planar conformation, facilitating hydrogen bonding with biological targets.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A dihydropyridazine core.
- A cyclopropyl substituent.
- A thiazole moiety.
The molecular formula is with a molecular weight of approximately 299.39 g/mol. Its structural uniqueness may contribute to its pharmacological properties.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this one exhibit various biological activities, such as:
| Activity Type | Description |
|---|---|
| Antitumor | Potential cytotoxic effects against various cancer cell lines. |
| Anticonvulsant | Possible efficacy in reducing seizure activity in animal models. |
| Anti-inflammatory | May modulate inflammatory pathways, potentially useful in treating inflammatory diseases. |
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in key biochemical pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes linked to cancer progression or inflammation.
- Receptor Modulation : It could act on receptors involved in neurotransmission or immune response.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential.
- Antitumor Activity :
- Anticonvulsant Properties :
-
Anti-inflammatory Effects :
- Compounds containing thiazole rings have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests a possible application for the compound in treating conditions like arthritis or other inflammatory disorders.
Synthesis and Structural Variants
The synthesis of this compound typically involves multiple steps:
- Formation of the dihydropyridazine core.
- Introduction of the cyclopropyl group.
- Coupling with the thiazole derivative.
Variations in the substituents can lead to different biological activities, highlighting the importance of structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
